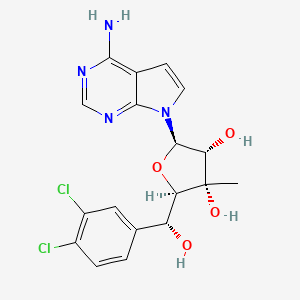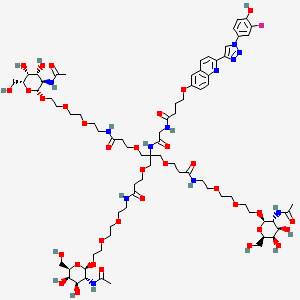
M-MoDE-A (2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-MoDE-A (2) is a bifunctional small molecule that promotes the degradation of extracellular proteins through the asialoglycoprotein receptor (ASGPR) . This compound is part of the lysosome-targeting chimera (LYTAC) family, which is designed to facilitate targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of M-MoDE-A (2) involves multiple steps, including the formation of bifunctional linkers and the attachment of targeting ligands. The reaction conditions typically require precise control of temperature, pH, and solvent composition to ensure the stability and activity of the final product .
Industrial Production Methods
Industrial production of M-MoDE-A (2) involves large-scale synthesis using automated reactors and purification systems. The process includes rigorous quality control measures to ensure the consistency and purity of the compound. The production methods are designed to be scalable and cost-effective, allowing for the efficient manufacture of M-MoDE-A (2) for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
M-MoDE-A (2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within M-MoDE-A (2), altering its activity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s targeting capabilities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include modified versions of M-MoDE-A (2) with enhanced or altered biological activities. These products are often used in further research to explore new therapeutic applications and improve the compound’s efficacy .
Applications De Recherche Scientifique
M-MoDE-A (2) has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Facilitates the study of cellular processes involving protein turnover and degradation.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the development of new biotechnological applications and drug discovery efforts.
Mécanisme D'action
M-MoDE-A (2) exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells. This binding facilitates the internalization of the compound and its target proteins into lysosomes, where they are degraded. The molecular targets include various extracellular proteins, and the pathways involved are primarily related to lysosomal degradation and protein turnover .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-MoDE-A (1): Another bifunctional small molecule that promotes extracellular protein degradation through ASGPR.
Tri-GalNAc (OAc)3-Perfluorophenyl: A ligand used in the synthesis of GalNAc-lysosome-targeting chimeras.
Tri-GalNAc biotin: A small molecule lysosome targeting degrader serving as a ligand for ASGPR.
Uniqueness
M-MoDE-A (2) is unique due to its specific bifunctional design, which allows for targeted degradation of extracellular proteins through ASGPR. This specificity and efficiency make it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C78H119FN12O34 |
|---|---|
Poids moléculaire |
1787.8 g/mol |
Nom IUPAC |
N-[2-[[1,3-bis[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-2-oxoethyl]-4-[2-[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]quinolin-6-yl]oxybutanamide |
InChI |
InChI=1S/C78H119FN12O34/c1-47(95)84-66-72(107)69(104)58(41-92)123-75(66)120-34-31-113-28-25-110-22-15-80-62(100)12-19-116-44-78(45-117-20-13-63(101)81-16-23-111-26-29-114-32-35-121-76-67(85-48(2)96)73(108)70(105)59(42-93)124-76,46-118-21-14-64(102)82-17-24-112-27-30-115-33-36-122-77-68(86-49(3)97)74(109)71(106)60(43-94)125-77)88-65(103)39-83-61(99)5-4-18-119-52-8-10-54-50(37-52)6-9-55(87-54)56-40-91(90-89-56)51-7-11-57(98)53(79)38-51/h6-11,37-38,40,58-60,66-77,92-94,98,104-109H,4-5,12-36,39,41-46H2,1-3H3,(H,80,100)(H,81,101)(H,82,102)(H,83,99)(H,84,95)(H,85,96)(H,86,97)(H,88,103)/t58-,59-,60-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1 |
Clé InChI |
IKWVRATZKUBMFQ-VSYHIQGSSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)CCCOC4=CC5=C(C=C4)N=C(C=C5)C6=CN(N=N6)C7=CC(=C(C=C7)O)F)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)CCCOC4=CC5=C(C=C4)N=C(C=C5)C6=CN(N=N6)C7=CC(=C(C=C7)O)F)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




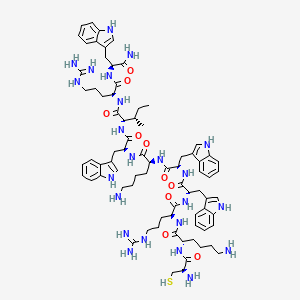

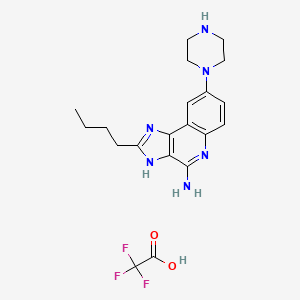
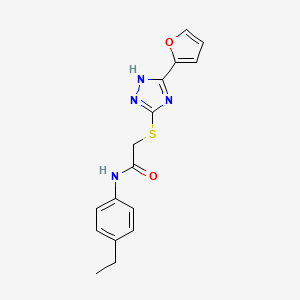
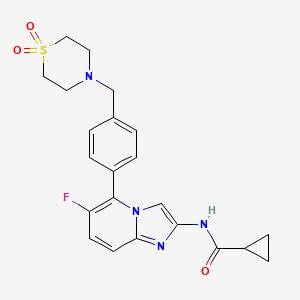
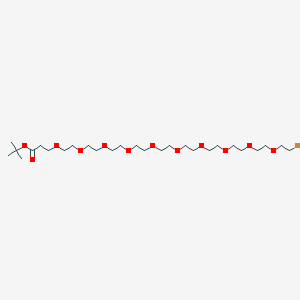
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
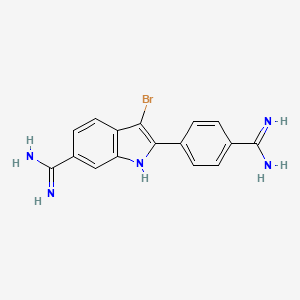
![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)
